molecular formula C17H15N3O3S B2753281 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896324-85-9

2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2753281
CAS RN: 896324-85-9
M. Wt: 341.39
InChI Key: XHYDWQAUNOMPHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a “cost-effective” approach to the synthesis of the novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.3 . It is a solid in physical form . More detailed physical and chemical properties may require additional specific analysis.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

This compound and its derivatives have been explored for their potential in organic synthesis, showcasing their versatility in chemical reactions. For example, the synthesis and thermal rearrangement of triazines, including methoxy- and alkylamino-substituted derivatives, highlight their role in forming oxazolo- or imidazo-sym-triazinones through elimination reactions (Dovlatyan et al., 2010). Additionally, the synthesis of novel 1,2,4-triazole derivatives, incorporating methoxybenzaldehyde, underlines the compound's utility in generating new molecules with potential antimicrobial activities (Bektaş et al., 2007).

Material Science and Optoelectronics

The development of novel organic compound thin films derived from related triazine derivatives, as studied by Thabet et al. (2020), demonstrates the potential use of such compounds in material science, especially in optoelectronic implementations. The study highlights the use of density functional theory (DFT) for optimizing molecular structures and investigating their optical properties, suggesting these compounds could play a significant role in advancing photodetector technologies (Thabet et al., 2020).

Pharmacological Research

The structure of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one may also offer a scaffold for developing new pharmacologically active molecules. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives and their evaluation for antioxidant and anticancer activities present an avenue for the discovery of new therapeutic agents (Mahmoud et al., 2017). This reflects the broader interest in exploring the pharmacological potential of triazine derivatives.

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-3-8-15-18-16(19-17(22)20(15)9-11)24-10-14(21)12-4-6-13(23-2)7-5-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYDWQAUNOMPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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